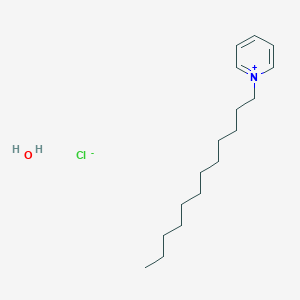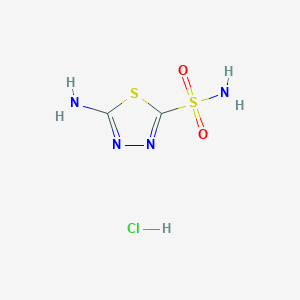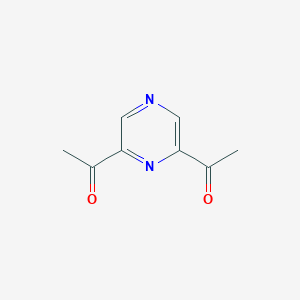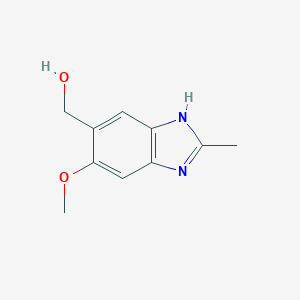
1-Dodecylpyridin-1-ium chloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecylpyridin-1-ium chloride hydrate (1-DPC) is an organic compound commonly used in research laboratories and commercial products. 1-DPC is a quaternary ammonium salt with a cationic moiety and an anionic hydrate. It is a colorless solid at room temperature and is soluble in water, ethanol, and methanol. 1-DPC is widely used in a variety of applications, including as a surfactant, an emulsifier, an antifungal, an antiseptic, and an antimicrobial agent.
Applications De Recherche Scientifique
Chloride Binding in Cement-Based Materials Chloride binding in cement-based materials is a complex phenomenon influenced by various factors, including chloride concentration, cement composition, and temperature. Chloride ions, such as those from 1-Dodecylpyridin-1-ium chloride hydrate, can either exist in the pore solution, be chemically bound to hydration products, or be physically held to the surface of hydration products. Understanding chloride binding is crucial for predicting the service life of concrete structures in chloride-rich environments, such as coastal areas (Yuan et al., 2009).
Salt Hydrates in Phase Change Materials Salt hydrates, including those based on chloride salts, are increasingly researched for their application in phase change materials (PCMs) due to their higher phase transition enthalpies and lower costs compared to organic PCMs. Their stability and phase transition properties are crucial for energy storage and thermal regulation applications (Schmit et al., 2020).
Micellization and Gas Hydrate Formation The micellization process, which can be influenced by compounds like this compound, plays a significant role in promoting or inhibiting gas hydrate formation. This process is critical for applications in gas storage and flow assurance. Understanding how micellization affects hydrate formation can lead to the development of more efficient methods for gas storage and transportation (Farhadian et al., 2022).
Food Technology Applications In food technology, gas hydrates, including CO2 hydrates, have been explored for applications such as juice concentration, desalination, carbonation, and food preservation. The ability of certain hydrates to concentrate juices without significant loss of quality highlights the potential of hydrates in food processing and preservation (Srivastava et al., 2021).
Geochemical Transport and Ore Formation The hydration and complexation of metals in hydrothermal fluids, which can be influenced by chloride ions from compounds like this compound, play a key role in the mobility of elements and the formation of ore deposits. Understanding these processes can improve our ability to explore and exploit mineral resources (Brugger et al., 2016).
Safety and Hazards
1-Dodecylpyridin-1-ium chloride hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Mécanisme D'action
Target of Action
1-Dodecylpyridin-1-ium chloride hydrate is a type of cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The mode of action of this compound is primarily based on its surfactant properties. As a cationic surfactant, it can interact with negatively charged surfaces, which can lead to a variety of effects such as altering membrane permeability or facilitating the delivery of other compounds .
Result of Action
The result of the action of this compound can vary depending on the context. As a surfactant, it can disrupt cell membranes, which can lead to cell lysis in some cases. It can also facilitate the delivery of other compounds into cells .
Propriétés
IUPAC Name |
1-dodecylpyridin-1-ium;chloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGUWSWAKGEGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583484 |
Source


|
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207234-02-4 |
Source


|
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecylpyridinium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)





![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)





